(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Overview
Description
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
- A practical and scalable synthesis method for an advanced heterocyclic intermediate involving (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane has been developed, crucial for supplying large quantities of triazolyl azabicycle with high purity. This process employs a Kulinkovich–de Meijere pyrroline cyclopropanation and transamination methods (Sirois et al., 2018).
Chemical Properties and Conformation
- The gas-phase structures of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes, including the 6,6-dimethyl variant, have been analyzed using gas electron diffraction. This study employed the Monte Carlo method to refine the structures, revealing critical information about the conformation and bonding properties of these molecules (Vishnevskiy et al., 2015).
Synthetic Applications
- The compound has been utilized in the synthesis of biologically active compounds, demonstrating its versatility as an intermediate. For instance, it's been used in the construction of potent drugs like boceprevir, highlighting its importance in pharmaceutical synthesis (Kallam et al., 2017).
Biological Activity Studies
- Research has explored the biological activities associated with the azabicyclo[3.1.0]hexane core structure. This includes studies on compounds like ficellomycin, which features the 1-azabicyclo[3.1.0]hexane ring, important for its activities against bacteria, fungi, and tumors (Kurosawa et al., 2020).
Chemical Reactions and Transformations
- Research into the reaction pathways and transformations of 1-azabicyclo[3.1.0]hexane compounds, including those involving electrophilic reactions, provides insights into the compound's reactivity and potential applications in synthetic chemistry (Hayashi et al., 2009).
properties
IUPAC Name |
(1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7(2)5-3-8-4-6(5)7/h5-6,8H,3-4H2,1-2H3/t5-,6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOMFPZIMJCRDV-OLQVQODUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CNC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H]1CNC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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